![molecular formula C19H18N2O3 B2729343 (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide CAS No. 358315-84-1](/img/structure/B2729343.png)
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
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Description
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide, also known as CEMPA, is an acrylamide derivative with a range of potential applications in scientific research. CEMPA is a small-molecule inhibitor that has been used to investigate the role of cysteine cathepsin proteases in a variety of biological processes. CEMPA has been shown to inhibit cathepsins in vitro and in vivo, and is suitable for use in laboratory experiments and drug development.
Scientific Research Applications
- Background : In a study published in Science, researchers investigated the role of this compound in plant defense mechanisms .
Plant Chemical Defense Mechanisms
Suzuki Cross-Coupling Reactions
properties
IUPAC Name |
(E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-17-9-7-16(8-10-17)21-19(22)15(13-20)11-14-5-4-6-18(12-14)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVETZYUPBSBSIX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide |
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